(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

CAS No.: 10295-14-4

Cat. No.: VC2617715

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10295-14-4 |

|---|---|

| Molecular Formula | C11H9NO5S |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | (E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid |

| Standard InChI | InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+ |

| Standard InChI Key | ZUTPNDGBTIEHCS-ZZXKWVIFSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O |

Introduction

Chemical Structure and Properties

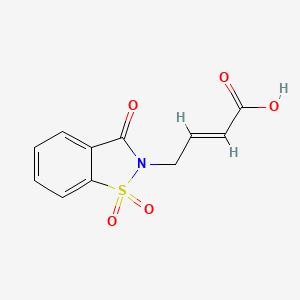

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is characterized by a benzisothiazole moiety linked to a but-2-enoic acid chain through the nitrogen atom of the isothiazole ring. The (2E) designation indicates that the compound features the trans configuration across the carbon-carbon double bond in the butenoic acid chain.

Basic Chemical Information

Table 1: Chemical Identification and Properties

| Property | Value |

|---|---|

| CAS Number | 10295-14-4 |

| Molecular Formula | C₁₁H₉NO₅S |

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | (E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid |

| InChI | InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+ |

| InChIKey | ZUTPNDGBTIEHCS-ZZXKWVIFSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O |

The compound consists of a benzisothiazole ring system with a carbonyl group at position 3, and the nitrogen at position 2 is substituted with a but-2-enoic acid chain. The sulfur atom in the isothiazole ring is oxidized with two oxygen atoms, forming a sulfonyl (SO₂) group .

Structural Features

The molecule can be divided into three key structural components:

-

A benzene ring fused to an isothiazole heterocycle

-

A sulfonyl group (S(=O)₂) within the isothiazole ring

-

A but-2-enoic acid side chain with a trans (E) configuration at the C=C double bond

This unique structural arrangement confers specific chemical and biological properties to the compound, making it interesting for various applications .

Structural Analysis and Characterization

Spectroscopic Properties

While specific spectroscopic data for (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is limited in the available literature, compounds containing the 1,2-benzisothiazole moiety typically show characteristic spectral patterns.

The 1,2-benzisothiazole scaffold generally exhibits distinctive infrared absorption bands for the S=O stretching vibrations of the sulfonyl group (approximately 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹) and for the C=O stretching of the carbonyl group at position 3 (approximately 1730-1690 cm⁻¹). The presence of the carboxylic acid group in the but-2-enoic acid chain would also contribute additional C=O stretching vibrations around 1700 cm⁻¹ .

Structural Confirmation

Synthesis Methods

General Synthetic Approaches

The synthesis of (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid typically involves a multi-step process that includes:

-

Formation of the benzisothiazole ring system

-

Oxidation of the sulfur atom to form the sulfonyl group

-

Attachment of the but-2-enoic acid chain to the nitrogen atom of the isothiazole ring

One common approach involves first synthesizing 1,2-benzisothiazol-3(2H)-one, followed by N-alkylation with a suitable but-2-enoic acid derivative .

Specific Synthetic Pathway

Based on the synthesis methods described for related compounds in the literature, a plausible synthetic route for (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid might involve:

-

Preparation of 1,2-benzisothiazol-3(2H)-one from 2-mercaptobenzoic acid or thiosalicylic acid

-

Oxidation of the sulfur atom to form the 1,1-dioxide derivative

-

N-alkylation of the resulting compound with (E)-4-bromobut-2-enoic acid or a similar electrophile

This synthetic pathway is consistent with methods described for the preparation of similar benzisothiazole derivatives in the literature .

Biological and Chemical Activities

Structure-Activity Relationships

Research on compounds with similar structures suggests that the biological activity of benzisothiazole derivatives is influenced by several structural features:

-

The presence and position of substituents on the benzene ring

-

The oxidation state of the sulfur atom in the isothiazole ring

-

The nature and length of substituents attached to the nitrogen atom

The (E)-configuration of the but-2-enoic acid side chain may also play a crucial role in determining the compound's ability to interact with biological targets, potentially affecting its potency and selectivity .

Applications in Research and Development

Pharmaceutical Research

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid and related compounds have potential applications in pharmaceutical research as scaffolds for developing drugs with specific biological activities. The benzisothiazole ring system has been explored in the development of various bioactive compounds .

Related compounds in the 1,2-benzisothiazole family have shown promise in several therapeutic areas:

-

Antiviral agents: Some benzisothiazole derivatives have demonstrated activity against viral proteases, including those of Dengue and West Nile virus

-

Anti-inflammatory agents: Compounds with the 1,2-benzisothiazole scaffold have shown anti-inflammatory and analgesic properties

-

Auxin-like activity: Certain benzisothiazole derivatives have demonstrated plant growth regulator properties

Chemical Building Blocks

The compound may serve as a valuable building block in organic synthesis due to its functional groups that allow for further chemical modifications. The carboxylic acid group in the but-2-enoic acid chain and the electrophilic nature of the C=C double bond provide sites for chemical reactions that can lead to more complex molecules.

| Potential Hazard | Precautionary Measures |

|---|---|

| Skin and eye irritation | Use appropriate personal protective equipment including gloves and eye protection |

| Respiratory irritation | Handle in well-ventilated areas or use respiratory protection |

| Environmental toxicity | Avoid release to the environment and dispose of properly |

Current Research and Future Perspectives

Research Trends

Recent research on 1,2-benzisothiazole derivatives has focused on their potential as:

-

Novel antiviral agents, particularly against flaviviruses like Dengue and West Nile virus

-

Anti-inflammatory and analgesic compounds with improved therapeutic profiles

-

Building blocks for the synthesis of more complex bioactive molecules

The unique structural features of (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, particularly the combination of the benzisothiazole scaffold with the but-2-enoic acid chain, make it a potentially valuable compound for further research in these areas .

Future Research Directions

Future research on (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid may focus on:

-

Detailed investigation of its biological activities

-

Development of more efficient synthetic routes

-

Exploration of structure-activity relationships through the synthesis and testing of analogues

-

Potential applications in drug discovery and development

These research directions could significantly expand our understanding of this compound and related benzisothiazole derivatives, potentially leading to new applications in medicinal chemistry and other fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume